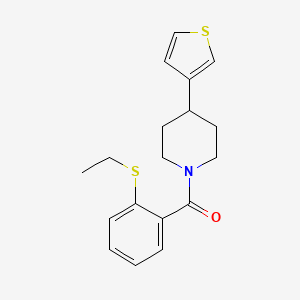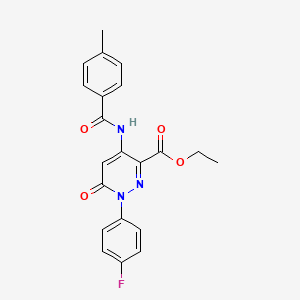
4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a diethylsulfamoyl group and a pyridin-2-yloxybenzyl moiety, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via sulfonylation. Diethylamine is reacted with a sulfonyl chloride derivative to form the diethylsulfamoyl group.
Attachment of the Pyridin-2-yloxybenzyl Moiety: The final step involves the nucleophilic substitution reaction where the pyridin-2-yloxybenzyl group is attached to the benzamide core. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Medicine: Explored for its therapeutic potential. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylsulfamoyl group may interact with active sites of enzymes, while the pyridin-2-yloxybenzyl moiety can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-(N,N-diethylsulfamoyl)benzamide: Lacks the pyridin-2-yloxybenzyl group, making it less versatile in chemical reactions.
N-(3-(pyridin-2-yloxy)benzyl)benzamide: Does not have the diethylsulfamoyl group, which may reduce its reactivity in certain reactions.
Uniqueness
4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide stands out due to the presence of both the diethylsulfamoyl and pyridin-2-yloxybenzyl groups. This combination enhances its chemical reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-3-26(4-2)31(28,29)21-13-11-19(12-14-21)23(27)25-17-18-8-7-9-20(16-18)30-22-10-5-6-15-24-22/h5-16H,3-4,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDSYUNBCDSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)
![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)
![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)

![3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2562796.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2562802.png)
![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2562803.png)

![Methyl 2-[(1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2562806.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2562811.png)
![{1-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol](/img/structure/B2562813.png)
